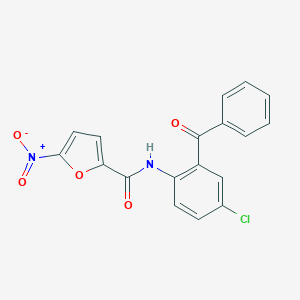
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by the presence of a bromine atom, a methyl group, and a furamide moiety attached to a benzothiadiazole core. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide typically involves the following steps:
Amidation: The furamide moiety is introduced through an amidation reaction, where the brominated benzothiadiazole is reacted with a suitable amine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the benzothiadiazole core.
Reduction Products: Reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: Used in the development of organic semiconductors and optoelectronic devices.
Agrochemicals: Explored for its potential as a pesticide or herbicide due to its bioactivity.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide involves interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in biological processes.
Interact with Receptors: Modulate receptor activity, leading to physiological effects.
Affect Cellular Pathways: Influence cellular signaling pathways, resulting in changes in cell function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: A similar compound with a chloro substituent instead of a furamide moiety.
5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide: A derivative with a methoxy group.
Uniqueness
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furamide moiety differentiates it from other benzothiadiazole derivatives, leading to unique reactivity and applications.
Propriétés
Formule moléculaire |
C12H8BrN3O2S |
|---|---|
Poids moléculaire |
338.18g/mol |
Nom IUPAC |
5-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C12H8BrN3O2S/c1-6-2-3-7-11(16-19-15-7)10(6)14-12(17)8-4-5-9(13)18-8/h2-5H,1H3,(H,14,17) |
Clé InChI |
SBSQLHXPQFMYTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)Br |
SMILES canonique |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-5-[(5-Methyl-2-thienyl)methylene]-2(5H)-furanone](/img/structure/B504848.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B504850.png)

![N-{2-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B504852.png)
![3-[(4-chlorophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B504857.png)
![N-phenyl-N-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylamine](/img/structure/B504858.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B504859.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-ol](/img/structure/B504860.png)
![2-(4-Chlorophenyl)-8-[(2,6-dichlorobenzyl)oxy]imidazo[1,2-a]pyridine](/img/structure/B504861.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-yl benzoate](/img/structure/B504862.png)
